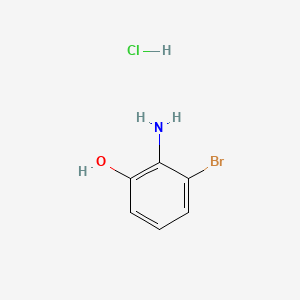

2-Amino-3-bromophenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-bromophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXMVVOOEIIJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695938 | |

| Record name | 2-Amino-3-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-16-7 | |

| Record name | 2-Amino-3-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3-bromophenol hydrochloride basic properties

Technical Guide: 2-Amino-3-bromophenol Hydrochloride Basic Properties

Executive Summary

2-Amino-3-bromophenol hydrochloride (CAS 855836-16-7) is a specialized ortho-aminophenol scaffold critical in the synthesis of pharmacologically active heterocycles. Its structural uniqueness lies in the 3-bromo substitution adjacent to the amino group, which exerts specific electronic and steric effects during cyclization reactions. This compound serves as a primary precursor for 4-substituted benzoxazoles , a moiety frequently observed in antiviral, anticancer, and antimicrobial agents.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and application in heterocyclic construction, moving beyond generic database entries to offer actionable experimental insights.

Physicochemical Profile

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidation compared to the free base. Below is a comparative analysis of the salt and its parent free base.

Table 1: Comparative Properties of Free Base and Hydrochloride Salt

| Property | Free Base (Parent) | Hydrochloride Salt |

| IUPAC Name | 2-Amino-3-bromophenol | 2-Amino-3-bromophenol hydrochloride |

| CAS Number | 116435-77-9 | 855836-16-7 |

| Molecular Formula | C₆H₆BrNO | C₆H₆BrNO[1][2] · HCl |

| Molecular Weight | 188.02 g/mol | 224.48 g/mol |

| Appearance | Light brown/beige powder | Off-white to pale grey crystalline solid |

| Melting Point | 135–138 °C [1] | >200 °C (Decomposition) |

| Solubility | DMSO, Methanol, Ethyl Acetate | Water, Methanol, DMSO (High solubility) |

| pKa (Predicted) | ~8.79 (Phenolic OH) | ~4.5 (Ammonium), ~8.5 (Phenolic OH) |

| Storage | Inert atmosphere, 2–8 °C (Oxidation prone) | Desiccated, Room Temp (Hygroscopic) |

Technical Note: The free base oxidizes rapidly in air, turning dark brown/black (quinone formation). The hydrochloride salt stabilizes the amine as an ammonium ion (

), significantly retarding oxidative degradation.

Structural Characterization

Identification of 2-Amino-3-bromophenol hydrochloride relies on distinct spectroscopic signatures arising from the 1,2,3-substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

9.5–10.5 ppm (s, 1H): Phenolic

-

8.0–9.0 ppm (br s, 3H): Ammonium

- 6.7–7.2 ppm (m, 3H): Aromatic protons. The 1,2,3-substitution pattern typically yields a doublet-triplet-doublet or multiplet pattern depending on resolution. The proton at position 4 (adjacent to Br) is deshielded.

-

9.5–10.5 ppm (s, 1H): Phenolic

-

¹³C NMR: Distinct signals for C-OH (~150 ppm), C-N (~125 ppm), and C-Br (~110 ppm).

Mass Spectrometry (MS)

-

ESI-MS (+): Shows parent ion

at m/z 188/190 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br). The HCl component is lost in the ionization source.

Synthesis & Production Pathways

Direct bromination of 2-aminophenol is non-viable for this isomer as it predominantly yields the 4-bromo or 4,6-dibromo derivatives due to the directing effects of the

The Regioselective Demethylation Route is the industry standard for high-purity synthesis.

Experimental Workflow

-

Precursor: 6-Bromo-2-methoxyaniline (commercially available or synthesized via bromination of o-anisidine).

-

Reagent: Boron Tribromide (

) in Dichloromethane (DCM). -

Mechanism:

complexes with the methoxy oxygen, followed by nucleophilic attack to cleave the methyl group.

Diagram 1: Synthesis of 2-Amino-3-bromophenol HCl

Caption: Regioselective synthesis via BBr3-mediated demethylation of 6-bromo-2-methoxyaniline.

Protocol: Conversion to Hydrochloride Salt

-

Dissolve crude 2-amino-3-bromophenol (free base) in minimal dry methanol.

-

Cool to 0 °C in an ice bath.

-

Add 4M HCl in 1,4-dioxane dropwise (1.1 equivalents) with vigorous stirring.

-

Precipitate forms immediately. Add diethyl ether to complete precipitation.

-

Filter, wash with cold ether, and dry under vacuum over

.

Applications in Drug Development

The primary utility of 2-amino-3-bromophenol HCl is as a "linchpin" scaffold for synthesizing 4-bromo-benzoxazoles . The bromine atom at the C4 position of the resulting benzoxazole is a versatile handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Benzoxazole Cyclization Mechanism

Reaction with carboxylic acids or aldehydes proceeds via condensation followed by dehydration.[3]

Diagram 2: Cyclization to 4-Bromobenzoxazole

Caption: Mechanism of benzoxazole formation. The 3-bromo group on the phenol becomes the 4-bromo group on the benzoxazole.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Hygroscopic: The HCl salt will absorb moisture, leading to hydrolysis and oxidation. Store in a desiccator.

-

Light Sensitive: Protect from light to prevent photodebromination.

References

-

ChemicalBook. (2025). 2-Amino-3-bromophenol Properties and CAS Data. Retrieved from

-

Apollo Scientific. (2024). Product Data: 2-Amino-3-bromophenol. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Amino-3-bromophenol. Retrieved from

-

Royal Society of Chemistry. (2022). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol. RSC Advances. Retrieved from

-

BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

Sources

An In-Depth Technical Guide to 2-Amino-3-bromophenol Hydrochloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-bromophenol hydrochloride, a key chemical intermediate in the pharmaceutical and fine chemical industries. The guide details its fundamental physicochemical properties, including its molecular weight, and presents established synthetic routes. A significant focus is placed on its versatile applications in drug development, particularly as a precursor for the synthesis of bioactive heterocyclic compounds such as benzoxazoles, which are prominent in the development of novel anticancer and anti-inflammatory agents. Furthermore, this document outlines detailed analytical methodologies for the characterization and quality control of 2-Amino-3-bromophenol hydrochloride, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Comprehensive safety and handling protocols are also provided to ensure its proper use in a laboratory and manufacturing setting. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and pharmaceutical development.

Physicochemical Properties

2-Amino-3-bromophenol hydrochloride and its corresponding free base, 2-Amino-3-bromophenol, are pivotal building blocks in organic synthesis. A thorough understanding of their physicochemical properties is essential for their effective use in research and development.

Core Compound Data

The hydrochloride salt form is often preferred for its increased stability and solubility in certain solvents, which can be advantageous in various reaction conditions.

| Property | 2-Amino-3-bromophenol Hydrochloride | 2-Amino-3-bromophenol (Free Base) |

| Molecular Formula | C₆H₇BrClNO | C₆H₆BrNO |

| Molecular Weight | 224.48 g/mol | 188.02 g/mol |

| CAS Number | 855836-16-7 | 116435-77-9 |

| Appearance | Off-white to light brown crystalline powder | Light brown powder |

| Melting Point | Not available | 138 °C[1] |

| Boiling Point | Not available | 266.2 °C at 760 mmHg[2] |

| Density | Not available | 1.768 g/cm³[2] |

| Solubility | Soluble in water and polar organic solvents | Soluble in methanol, dichloromethane[3] |

Spectral Data

The structural integrity of 2-Amino-3-bromophenol can be confirmed through various spectroscopic techniques. While specific data for the hydrochloride salt is less commonly published, the data for the free base provides a crucial reference.

-

¹H NMR (DMSO-d₆): δ 8.98 (s, 1H, -OH), 6.68 (m, 1H, Ar-H), 6.61 (m, 1H, Ar-H), 6.57 (m, 1H, Ar-H), 6.43 (m, 1H, Ar-H), 4.48 (s, 2H, -NH₂)[4]

-

¹³C NMR (DMSO-d₆): δ 144.51, 137.07, 120.16, 117.16, 115.13, 115.05[4]

-

FT-IR (KBr, cm⁻¹): The spectrum of the related 2-aminophenol shows characteristic peaks for O-H, N-H, and C-H stretching, as well as aromatic C=C bending vibrations. For 2-Amino-3-bromophenol, one would expect to see: ~3400-3300 (N-H stretching), ~3200 (O-H stretching), ~1600-1450 (aromatic C=C stretching), and additional peaks corresponding to C-Br, C-N, and C-O stretching.[5]

Synthesis and Manufacturing

The efficient synthesis of 2-Amino-3-bromophenol is critical for its availability as a starting material in drug discovery and development.

Established Synthetic Route

A widely utilized method for the synthesis of 2-Amino-3-bromophenol involves the demethylation of 6-bromo-2-methoxyaniline using a strong Lewis acid like boron tribromide (BBr₃).[3]

Reaction Scheme:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

2-Amino-3-bromophenol hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-3-bromophenol Hydrochloride

This guide provides a comprehensive, field-proven strategy for the unequivocal structure elucidation of 2-Amino-3-bromophenol hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, multi-technique approach to molecular characterization. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Strategic Overview: Beyond a Single Spectrum

The structural elucidation of a small molecule like 2-Amino-3-bromophenol hydrochloride (C₆H₇BrClNO) is a puzzle where each piece of analytical data must fit perfectly. A single technique is never sufficient for absolute confirmation. Our strategy is built on a foundation of orthogonal techniques, where the outputs of one method validate and refine the hypotheses drawn from another. We will begin by determining the molecular formula and identifying functional groups before assembling the final, high-confidence structure through the intricate correlations of advanced NMR spectroscopy.

The hydrochloride salt form introduces specific considerations, particularly in sample preparation for NMR and in the interpretation of IR spectra, where the protonated amine (NH₃⁺) will exhibit distinct characteristics compared to its free-base form.

Figure 1. A logical workflow for the structure elucidation of 2-Amino-3-bromophenol HCl.

Mass Spectrometry: The Molecular Blueprint

2.1 Rationale for High-Resolution Mass Spectrometry (HRMS)

Our first analytical step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is selected over standard MS because it provides the high mass accuracy required to calculate a unique molecular formula. For this specific molecule, HRMS is also critical for observing the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[1] This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), a definitive signature for the presence of a single bromine atom in the molecule.[2][3]

2.2 Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode is chosen to facilitate the detection of the protonated molecule [M+H]⁺.

-

Acquisition Parameters:

-

Mass Range: 50-500 m/z

-

Resolution: >10,000 FWHM

-

Internal Calibrant: Use a known reference compound to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the M+ and M+2 peaks for the molecular ion cluster.

-

Use the instrument software to calculate the exact mass and predict the elemental formula. The calculated mass should be within 5 ppm of the theoretical mass.

-

2.3 Expected Data and Interpretation

The molecular formula of the free base (2-Amino-3-bromophenol) is C₆H₆BrNO.[4] The expected data in the mass spectrum will correspond to the protonated free base, [C₆H₆BrNO + H]⁺.

| Ion Species | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Expected Ratio |

| [M+H]⁺ | 187.9709 | 189.9689 | ~1:1 |

The observation of two peaks at approximately m/z 188 and 190 with near-equal intensity and high mass accuracy provides unequivocal evidence for the elemental formula C₆H₇BrNO⁺. This result forms the foundational data point that all subsequent spectroscopic interpretations must align with.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1 Rationale for ATR-IR

With the molecular formula established, the next step is to identify the functional groups present. Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and simple method that requires minimal sample preparation. The primary goal is to find characteristic vibrations for the hydroxyl (-OH), amine (-NH₂ as -NH₃⁺), aromatic ring, and carbon-bromine (-C-Br) bonds.[5] Because the compound is a hydrochloride salt, the amine will be protonated (NH₃⁺), which significantly alters its characteristic stretching and bending frequencies compared to a free primary amine.[6]

3.2 Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

3.3 Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3200-2800 | O-H stretch, N-H stretch (NH₃⁺) | Very broad, strong absorption | The phenolic O-H and the ammonium N-H stretches overlap and are broadened due to strong hydrogen bonding.[6] |

| ~3050 | Aromatic C-H stretch | Sharp, medium peaks | Characteristic of sp² C-H bonds on the benzene ring. |

| 1600-1550 | NH₃⁺ asymmetric/symmetric bending | Medium to strong peaks | These bands are characteristic of the ammonium salt form.[7] |

| ~1470 | Aromatic C=C stretch | Medium to strong peaks | Indicates the presence of the aromatic ring. |

| ~1250 | Aromatic C-N stretch | Medium to strong absorption | Typical for aromatic amines.[8] |

| ~1200 | Phenolic C-O stretch | Strong absorption | Characteristic of the phenol group. |

| 1000-700 | C-Br stretch, Ar-H out-of-plane bending | Medium to strong peaks | The specific pattern of Ar-H bending can suggest the substitution pattern. |

The IR spectrum confirms the presence of all key functional groups (phenol, aromatic amine salt, and likely the C-Br bond), providing further validation of the structure suggested by the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the precise connectivity and substitution pattern of the molecule. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

4.1 Causality of Experimental Choices & Sample Preparation

-

Solvent: Due to the salt's ionic nature and poor solubility in non-polar solvents like CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the salt and has exchangeable proton signals (for water and the NH₃⁺/OH protons) that are easily identifiable.

-

¹H NMR: Provides the initial map of proton environments, their integration (count), and their coupling (neighboring protons).

-

¹³C NMR & DEPT-135: Identifies all unique carbon atoms. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.

-

2D COSY (Correlation Spectroscopy): Establishes which protons are spin-coupled (i.e., on adjacent carbons). This is essential for tracing the connectivity of the aromatic protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final assembly. It reveals correlations between protons and carbons over two to three bonds, allowing us to place the substituents (Br, OH, NH₃⁺) on the correct quaternary carbons by observing long-range couplings from the aromatic protons.

Figure 2. NMR data integration strategy for unambiguous structure assignment.

4.2 Experimental Protocols: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a probe for inverse detection.

-

Acquisition:

-

¹H: Standard pulse sequence, 16 scans.

-

¹³C: Standard proton-decoupled pulse sequence, 1024 scans.

-

DEPT-135: Standard DEPT pulse sequence.

-

COSY, HSQC, HMBC: Use standard gradient-selected (gs) pulse sequences.

-

4.3 Expected Data and Interpretation

Based on the proposed structure, we can predict the NMR spectra. The aromatic region will contain three protons in a specific arrangement. Let's label the ring positions starting from C1 bearing the hydroxyl group.

-

C1: -OH

-

C2: -NH₃⁺

-

C3: -Br

-

H4, H5, H6 on C4, C5, C6 respectively.

| Proton | Predicted δ (ppm) | Multiplicity | Integration | COSY Correlations | Key HMBC Correlations |

| OH | ~9.5-10.5 | broad singlet | 1H | None | C1, C2 |

| NH₃⁺ | ~8.5-9.5 | broad singlet | 3H | None | C2, C1, C3 |

| H6 | ~7.2 | doublet (d) | 1H | H5 | C1, C2, C4 |

| H4 | ~7.0 | doublet (d) | 1H | H5 | C2, C3, C6 |

| H5 | ~6.8 | triplet (t) | 1H | H4, H6 | C1, C3 |

| Carbon | Predicted δ (ppm) | DEPT-135 | Key HMBC Correlations |

| C1 | ~150 | Quaternary (absent) | H6, H5 |

| C2 | ~125 | Quaternary (absent) | H4, H6 |

| C5 | ~120 | CH (positive) | H4, H6 |

| C4 | ~118 | CH (positive) | H5 |

| C6 | ~115 | CH (positive) | H5 |

| C3 | ~110 | Quaternary (absent) | H4, H5 |

Self-Validation: The structure is confirmed by the convergence of all NMR data. For example, the proton H4 must show an HMBC correlation to the carbon bearing the bromine (C3) and the carbon bearing the amine (C2). Similarly, H6 must show correlations to C1 and C2. The COSY spectrum will clearly show that H5 is coupled to both H4 and H6, confirming their adjacency. This web of interlocking correlations leaves no ambiguity about the substituent positions.

Conclusion: A Self-Validating Structural Assignment

The structure of 2-Amino-3-bromophenol hydrochloride is unequivocally confirmed through a multi-technique, self-validating analytical workflow.

-

HRMS established the correct elemental formula (C₆H₆BrNO) and confirmed the presence of a single bromine atom via its distinct M/M+2 isotopic pattern.[1][9]

-

IR Spectroscopy identified all requisite functional groups: a hydroxyl group, a protonated aromatic amine, and the aromatic ring itself.[6][8]

-

A comprehensive suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) provided the definitive proof of connectivity. The pattern of couplings in the COSY spectrum and the specific long-range correlations in the HMBC spectrum allowed for the unambiguous placement of the hydroxyl, amino, and bromo substituents at the C1, C2, and C3 positions, respectively.

This rigorous, layered approach ensures the highest degree of confidence in the final structural assignment, meeting the stringent requirements of pharmaceutical development and scientific research.

References

-

Valensin, G., & Gaggelli, E. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Magnetic Resonance in Chemistry, 30(9), 834-838. Available at: [Link]

-

Jose, S., et al. (2014). Computational studies on the IR & NMR spectra of 2-aminophenol. American Institute of Chemists. Available at: [Link]

-

Pharmaffiliates. 2-Amino-3-bromophenol hydrochloride. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

-

Weliky, D. P., et al. (2001). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Journal of the American Chemical Society, 123(10), 2229–2237. Available at: [Link]

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Widdifield, C. M., & Bryce, D. L. (2009). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. CrystEngComm, 11(4), 624-633. Available at: [Link]

-

Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Al-Luhaiby, R. A. A., et al. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate. Available at: [Link]

-

Moumbock, A. F. A. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

-

Reddit user. (2023). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Available at: [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

-

Bell, R. P., & Lello, J. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Transactions of the Faraday Society, 48, 86-90. Available at: [Link]

-

Pharmaffiliates. 2-Amino-3-bromophenol. Available at: [Link]

-

Pietropolli Charmet, A., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]

-

Save My Exams. (2023). The M+1 & M+2 Peaks. Available at: [Link]

-

Othman, N. S., & Zakaria, M. A. (2021). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol. SciSpace. Available at: [Link]

-

Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

Al-Sabha, T. N. (2012). spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent. Iraqi National Journal of Chemistry. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromophenol Hydrochloride

Introduction

2-Amino-3-bromophenol and its hydrochloride salt are valuable intermediates in the fields of medicinal chemistry and materials science. As a substituted aminophenol, this molecule serves as a versatile building block for the synthesis of more complex structures, including pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the amino, hydroxyl, and bromo substituents on the aromatic ring provides a unique chemical scaffold for creating novel compounds with specific biological or material properties.

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 2-Amino-3-bromophenol hydrochloride. It is designed for an audience of researchers and drug development professionals, offering not just a procedural outline but also in-depth mechanistic insights and practical considerations to ensure successful synthesis.

Strategic Approach to Synthesis: A Two-Step Pathway

The selected pathway focuses on a robust and high-yielding two-step process starting from the commercially available precursor, 6-bromo-2-methoxyaniline. This route is advantageous due to its high regioselectivity and the use of a well-established and powerful demethylation reaction. The overall transformation is outlined below:

-

Step 1: Demethylation of 6-bromo-2-methoxyaniline to yield 2-amino-3-bromophenol.

-

Step 2: Formation of the Hydrochloride Salt by treatment with hydrochloric acid.

Caption: Overall synthetic workflow from 6-bromo-2-methoxyaniline to the target hydrochloride salt.

Part 1: Core Synthesis - Mechanistic Insights and Experimental Protocol

Step 1: O-Demethylation of 6-bromo-2-methoxyaniline

The cleavage of the aryl methyl ether in 6-bromo-2-methoxyaniline is the cornerstone of this synthesis. Aryl methyl ethers are generally stable, and their cleavage requires a potent reagent.

Causality Behind Experimental Choices:

-

Choice of Reagent: Boron Tribromide (BBr₃) Boron tribromide is an exceptionally effective Lewis acid for the O-demethylation of aryl methyl ethers. Its efficacy stems from the strong electrophilicity of the boron atom, which readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, facilitating its cleavage. The mechanism involves the formation of a dibromoboryl oxonium intermediate, followed by an Sₙ2 attack on the methyl group by a bromide ion. This process is highly efficient and typically proceeds under mild conditions, which is crucial for preserving the other functional groups on the aromatic ring.

-

Solvent and Temperature Control: The reaction is conducted in an inert aprotic solvent, such as dichloromethane (DCM), to prevent side reactions with the highly reactive BBr₃. The initial addition of BBr₃ is performed at a reduced temperature (0 °C) to manage the exothermic nature of the Lewis acid-base complex formation.[1] Allowing the reaction to slowly warm to room temperature provides the necessary energy for the reaction to proceed to completion without causing degradation of the starting material or product.[1]

Detailed Experimental Protocol: Step 1

-

Inert Atmosphere Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Reactant Preparation: 6-bromo-2-methoxyaniline (1.0 eq, e.g., 5.0 mmol, 1.01 g) is dissolved in anhydrous dichloromethane (30 mL) in the prepared flask.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of boron tribromide in dichloromethane (1.0 M, 2.0 eq, 10 mmol, 10 mL) is added dropwise via the dropping funnel over 20-30 minutes.[1]

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred overnight (12-16 hours) to ensure the reaction goes to completion.[1]

-

Quenching and Work-up: The reaction is carefully quenched by slowly adding methanol (10 mL) at 0 °C. This destroys any excess BBr₃ and hydrolyzes the boron intermediates. The solvent is then removed under reduced pressure using a rotary evaporator to yield crude 2-amino-3-bromophenol.[1]

Step 2: Formation of 2-Amino-3-bromophenol Hydrochloride

Converting the free base form of 2-amino-3-bromophenol into its hydrochloride salt is a critical final step for enhancing the compound's stability and handling characteristics. As a crystalline solid, the salt is often easier to purify by recrystallization and has a longer shelf life compared to the free base, which can be susceptible to aerial oxidation.

Detailed Experimental Protocol: Step 2

-

Dissolution: The crude 2-amino-3-bromophenol from Step 1 is dissolved in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Acidification: A solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl gas in isopropanol/ether) is added dropwise with stirring until the solution becomes acidic (pH ~1-2, checked with pH paper).

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The mixture may be cooled further in an ice bath to maximize precipitation.

-

Purification: The resulting solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove non-polar impurities, and dried under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Part 2: Data Presentation and Characterization

Quantitative Data Summary

| Parameter | 6-bromo-2-methoxyaniline | Boron Tribromide (1M Sol.) | 2-Amino-3-bromophenol | 2-Amino-3-bromophenol HCl |

| Molecular Formula | C₇H₈BrNO | BBr₃ | C₆H₆BrNO | C₆H₇BrClNO |

| Molecular Weight | 202.05 g/mol | 250.52 g/mol | 188.02 g/mol [2] | 224.48 g/mol |

| Molar Ratio | 1.0 eq | 2.0 eq | - | - |

| Typical Yield | - | - | ~92% (for demethylation)[1] | >85% (overall) |

| Appearance | - | - | Light brown powder[1] | Off-white to light brown solid |

| Melting Point | - | - | 138 °C[1] | >200 °C (decomposes) |

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure. The disappearance of the methoxy signal (~3.8 ppm in ¹H NMR) and the appearance of a broad phenolic OH peak are key indicators of a successful demethylation.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the primary amine, the broad O-H stretch of the phenol, and C-Br and C-N bonds.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Boron Tribromide (BBr₃): Is highly corrosive, toxic, and reacts violently with water. It must be handled under an inert atmosphere. Always wear acid-resistant gloves, safety goggles, and a lab coat.

-

Dichloromethane (DCM): Is a suspected carcinogen and should be handled with care to minimize inhalation and skin contact.

-

Hydrochloric Acid (HCl): Is corrosive and can cause severe burns. Handle with appropriate care.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to 2-Amino-3-bromophenol hydrochloride. The key to this process is the efficient O-demethylation of 6-bromo-2-methoxyaniline using boron tribromide. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

-

CP Lab Safety. (n.d.). 2-Amino-3-bromophenol, min 97%, 10 grams. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromophenol: Core Starting Materials and Strategic Methodologies

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-3-bromophenol, a crucial intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the critical starting materials, analyze the causality behind experimental choices for various synthetic pathways, and provide detailed, field-proven protocols. The emphasis is on scientific integrity, logical process flow, and providing a self-validating system for each described methodology.

Introduction: The Significance of 2-Amino-3-bromophenol

2-Amino-3-bromophenol is a substituted aminophenol derivative that serves as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing amino, hydroxyl, and bromo groups on a benzene ring, allows for a wide array of subsequent chemical modifications. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and as dye intermediates.[2] The strategic placement of the functional groups dictates the regioselectivity of further reactions, making the choice of its synthetic origin a critical factor in the overall efficiency of a multi-step synthesis.

Strategic Synthesis Pathways: A Comparative Analysis

The synthesis of 2-Amino-3-bromophenol can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of the starting material, the desired scale of the reaction, and the required purity of the final product. Below, we explore the most prominent and scientifically sound synthetic strategies.

Pathway I: Demethylation of 6-Bromo-2-methoxyaniline

A direct and high-yielding approach to 2-Amino-3-bromophenol involves the demethylation of 6-bromo-2-methoxyaniline.[3] This method is particularly favored for its simplicity and excellent yield when the starting material is readily accessible.

Causality of Experimental Choices:

-

Starting Material: 6-bromo-2-methoxyaniline already possesses the desired arrangement of the amino and bromo groups. The synthesis is therefore reduced to a single, efficient demethylation step.

-

Reagent Selection: Boron tribromide (BBr₃) is a powerful and selective Lewis acid catalyst for the cleavage of aryl methyl ethers.[4] Its high reactivity allows the reaction to proceed under relatively mild conditions, minimizing the formation of byproducts.

-

Solvent: Dichloromethane (CH₂Cl₂) is an ideal solvent for this reaction as it is inert to BBr₃ and effectively dissolves the starting material.

-

Temperature Control: The reaction is initiated at a low temperature (ice bath) to control the initial exothermic reaction between BBr₃ and the substrate. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.

-

Quenching: The addition of methanol at the end of the reaction serves to quench any remaining BBr₃, forming volatile trimethyl borate, which is easily removed during solvent evaporation.

Experimental Protocol: Synthesis of 2-Amino-3-bromophenol from 6-bromo-2-methoxyaniline [3]

-

Dissolve 6-bromo-2-methoxyaniline (1.01 g, 5 mmol) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol (10 mL).

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The target product, 2-amino-3-bromophenol, can be further purified by recrystallization or column chromatography.

Quantitative Data Summary:

| Reagent | Molar Equiv. | Amount |

| 6-bromo-2-methoxyaniline | 1.0 | 1.01 g |

| Boron tribromide (1.0 M) | 2.0 | 10 mL |

| Dichloromethane | - | 40 mL |

| Methanol (for quenching) | - | 10 mL |

| Expected Yield | ~92% [3] |

Workflow Diagram:

Caption: Demethylation of 6-bromo-2-methoxyaniline.

Pathway II: Multi-step Synthesis from 3-Nitro-4-aminophenol

For larger-scale industrial production, a multi-step synthesis starting from 3-nitro-4-aminophenol is often employed.[5][6] This route involves a sequence of diazotization, bromination, and reduction reactions.

Causality of Experimental Choices:

-

Starting Material: 3-nitro-4-aminophenol is a commercially available and relatively inexpensive starting material. The existing amino group provides a handle for the Sandmeyer-type reaction.

-

Diazotization: The conversion of the aromatic amino group to a diazonium salt is a classic and reliable method for introducing a good leaving group (N₂) onto the aromatic ring. The reaction is carried out at low temperatures (0-10 °C) to prevent the unstable diazonium salt from decomposing.[5]

-

Bromination (Sandmeyer Reaction): The diazonium salt is then displaced by a bromide ion, typically using a copper(I) bromide catalyst in the presence of hydrobromic acid. This is a robust and well-established method for introducing a bromine atom onto an aromatic ring.

-

Reduction: The final step involves the reduction of the nitro group to an amino group. While historical methods used iron powder in acidic conditions, which generated significant waste, modern approaches favor catalytic hydrogenation (e.g., with a Raney-Ni catalyst) or the use of reducing agents like hydrazine hydrate with an iron oxide catalyst for a more environmentally friendly process.[2][5]

Experimental Protocol: Synthesis of 2-Amino-3-bromophenol from 3-Nitro-4-aminophenol [5]

Step 1: Diazotization

-

Dissolve 3-nitro-4-aminophenol in hydrobromic acid (40-48 wt%).

-

Cool the solution to 0-10 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.0-1.2 molar equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture for 1-3 hours at 0-10 °C to ensure complete formation of the diazonium salt.

Step 2: Bromination

-

In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution from Step 1 to the cuprous bromide solution, maintaining the temperature at 40-50 °C.

-

Stir the reaction mixture for 1-2 hours.

-

Cool the mixture to 20-25 °C to allow for the crystallization of 3-nitro-4-bromophenol.

-

Filter the solid and wash with cold water.

Step 3: Reduction

-

Dissolve the 3-nitro-4-bromophenol solid from Step 2 in ethanol.

-

Add an iron oxide catalyst to the solution.

-

Heat the mixture to 50-100 °C.

-

Slowly add a hydrazine hydrate aqueous solution to the mixture.

-

Reflux the reaction for 2-5 hours.

-

After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain 2-Amino-3-bromophenol.

Quantitative Data Summary:

| Step | Key Reagents | Key Parameters |

| Diazotization | 3-nitro-4-aminophenol, NaNO₂, HBr | 0-10 °C, 1-3 h |

| Bromination | Diazonium salt, CuBr, HBr | 40-50 °C, 1-2 h |

| Reduction | 3-nitro-4-bromophenol, Hydrazine hydrate, Fe₂O₃ | 50-100 °C, 2-5 h |

| Overall Yield | Moderate to High |

Workflow Diagram:

Caption: Multi-step synthesis from 3-Nitro-4-aminophenol.

Alternative Synthetic Strategies and Considerations

While the two pathways detailed above are the most common, other routes to 2-Amino-3-bromophenol exist, often starting from more basic building blocks.

-

From 2-Aminophenol: Direct bromination of 2-aminophenol is a possibility. However, the strong activating and ortho-, para-directing nature of both the amino and hydroxyl groups can lead to a mixture of mono-, di-, and tri-brominated products, making the isolation of the desired 2-amino-3-bromophenol challenging.[7][8] Careful control of reaction conditions, such as the choice of brominating agent and solvent, is crucial to achieve acceptable selectivity.

-

From Phenol: A more classical, though lengthy, approach begins with phenol. This would likely involve a sequence of reactions such as:

-

Nitration: Introduction of a nitro group, typically at the ortho and para positions.[9][10][11]

-

Separation of isomers: Isolation of o-nitrophenol.

-

Bromination: Introduction of a bromine atom. The directing effects of the hydroxyl and nitro groups would need to be carefully considered.

-

Reduction: Conversion of the nitro group to an amino group.

-

This route is generally less efficient due to the multiple steps and potential for isomer formation, leading to lower overall yields.

Conclusion and Future Perspectives

The synthesis of 2-Amino-3-bromophenol is a well-established process with several viable routes. The choice of the optimal pathway is a balance between the cost and availability of starting materials, the desired scale of production, and environmental considerations. The direct demethylation of 6-bromo-2-methoxyaniline offers a high-yielding and straightforward laboratory-scale synthesis. For industrial applications, the multi-step process starting from 3-nitro-4-aminophenol remains a robust and economically viable option, especially with the adoption of greener reduction methods. Future research in this area may focus on developing more efficient and selective direct bromination methods for readily available precursors like 2-aminophenol, potentially through the use of novel catalytic systems.

References

- CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents.

- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents.

- CN103408404A - Process for synthesizing p-bromophenol - Google Patents.

-

Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. Available at: [Link]

- CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents.

-

o-BROMOPHENOL - Organic Syntheses Procedure. Available at: [Link]

- CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents.

-

Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? | ResearchGate. Available at: [Link]

- US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents.

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. Available at: [Link]

-

Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

-

Phenol Reactions (A-Level) | ChemistryStudent. Available at: [Link]

Sources

- 1. 116435-77-9 Cas No. | 2-Amino-3-bromophenol | Apollo [store.apolloscientific.co.uk]

- 2. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 3. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 6. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. savemyexams.com [savemyexams.com]

Technical Guide: Solubility Profiling & Solvent Selection for 2-Amino-3-bromophenol Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-bromophenol hydrochloride (CAS: 855836-16-7). As a halogenated aminophenol salt, this compound exhibits a distinct solubility profile governed by the interplay between its ionic crystal lattice energy and the solvation potential of the solvent system.

Understanding these parameters is critical for optimizing reaction yields, purification via recrystallization, and preparing stable stock solutions for biological assays. This guide synthesizes theoretical solubility parameters with standard experimental protocols to provide actionable insights for researchers.

Chemical Profile & Physicochemical Basis[1][2]

Compound Identity

| Property | Detail |

| Chemical Name | 2-Amino-3-bromophenol hydrochloride |

| Free Base CAS | 116435-77-9 |

| Salt CAS | 855836-16-7 |

| Molecular Formula | C₆H₆BrNO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 224.48 g/mol |

| Functional Groups | Phenolic -OH, Ammonium |

| pKa (Free Base) | ~5.5 (Amine), ~10.3 (Phenol) [Analogous to 2-aminophenol] |

Solubility Thermodynamics

The solubility of the hydrochloride salt is driven by the dissociation of the ionic species (

-

Lattice Energy Barrier: The salt exists as a crystalline solid stabilized by strong electrostatic forces. Dissolution requires a solvent with high dielectric constant (

) and strong hydrogen bond donating/accepting capability to overcome this lattice energy. -

Solvent Interaction:

-

Protic Solvents (Water, MeOH): Stabilize the chloride ion via H-bonding and the ammonium cation via dipole interactions.

-

Aprotic Polar Solvents (DMSO, DMF): Excellent at solvating cations but less effective for anions; however, the high dipole moment usually ensures complete dissolution.

-

Non-Polar Solvents (Hexane, DCM): Lacking the polarity to disrupt the ionic lattice, these serve as anti-solvents.

-

Solubility Landscape & Solvent Compatibility[7]

The following data categorizes solvents based on their interaction with 2-Amino-3-bromophenol hydrochloride. Note: Specific quantitative values should be empirically verified using Protocol B below.

Solubility Classification Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application |

| High Polarity / Protic | Water, Methanol | High (>50 mg/mL) | Strong H-bonding overcomes lattice energy. | Stock solutions, Extraction |

| High Polarity / Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | High dielectric constant ( | Biological assays, Reaction media |

| Medium Polarity / Protic | Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Reduced polarity vs. MeOH limits salt dissociation. | Recrystallization (Hot) |

| Medium Polarity / Aprotic | THF, Acetone, Acetonitrile | Low (<5 mg/mL) | Insufficient solvation energy for the chloride ion. | Reaction media (Suspension) |

| Low Polarity / Non-Polar | Ethyl Acetate, DCM, Toluene, Hexane | Negligible (<0.1 mg/mL) | Cannot overcome ionic lattice forces. | Anti-solvent for precipitation |

Critical Stability Warning

Oxidation Risk: Aminophenols are prone to oxidation, forming quinone imines (turning solutions brown/black).

-

DMSO: Can act as a mild oxidant over time. Use fresh solutions or store under inert gas (

/Ar) at -20°C. -

Water/Methanol: Solutions are pH-sensitive. The hydrochloride salt is acidic and relatively stable, but neutralization will precipitate the free base and accelerate oxidation.

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine the approximate solubility range to select solvents for synthesis or purification.

-

Weigh 10 mg of 2-Amino-3-bromophenol HCl into a clear HPLC vial.

-

Add solvent in increments:

-

Step 1: Add 100 µL (Conc: 100 mg/mL). Vortex for 1 min. If dissolved → Very Soluble.[7]

-

Step 2: Add 400 µL (Total: 500 µL, Conc: 20 mg/mL). Vortex/Sonicate. If dissolved → Soluble.

-

Step 3: Add 500 µL (Total: 1 mL, Conc: 10 mg/mL). Vortex/Heat to 40°C. If dissolved → Moderately Soluble.

-

-

Observation: Check for undissolved crystals using a backlight.

Protocol B: Quantitative Saturation Method (HPLC/Gravimetric)

Objective: Determine exact solubility (

-

Preparation: Add excess solid compound to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Shake/stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

-

Quantification:

-

Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method 2 (HPLC): Dilute the filtrate with mobile phase and analyze against a standard curve.

-

Calculation:

-

Visualization of Solubility Logic

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction, Purification, or Analysis).

Caption: Decision tree for selecting solvents based on experimental intent, highlighting the dichotomy between polar solvents for dissolution and non-polar solvents for isolation.

Solubility Determination Workflow

A standardized workflow to ensure data integrity when measuring solubility.

Caption: Step-by-step workflow for the quantitative determination of thermodynamic solubility.

References

-

ChemicalBook . (2025).[3] 2-Amino-3-bromophenol hydrochloride Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 19828962, 2-Amino-3-chlorophenol (Analogous Structure). Retrieved from [8]

-

Apollo Scientific . (2025). Product Data Sheet: 2-Amino-3-bromophenol. Retrieved from

-

Yim, J. H., et al. (2014).[2] Preparation of 2-aminophenol hydrochloride salts via precipitation in Ethyl Acetate/Hexane. Patent EP2816028A1.[2] Retrieved from

Sources

- 1. 116435-77-9 Cas No. | 2-Amino-3-bromophenol | Apollo [store.apolloscientific.co.uk]

- 2. 2-AMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 6. 2-Amino-3-bromophenol 95% | CAS: 116435-77-9 | AChemBlock [achemblock.com]

- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 8. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 2-Amino-3-bromophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-3-bromophenol Hydrochloride

2-Amino-3-bromophenol hydrochloride is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring an amino group, a hydroxyl group, and a bromine atom on a benzene ring, makes it a versatile building block. Accurate spectral characterization is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The hydrochloride salt form is often employed to improve the stability and solubility of amine-containing compounds. The protonation of the amino group will have a discernible effect on the spectral properties, a key consideration that will be explored in the following sections.

Molecular Structure and its Influence on Spectral Data

The molecular structure of 2-Amino-3-bromophenol hydrochloride is fundamental to understanding its spectral output. The presence of various functional groups and their relative positions on the aromatic ring create a unique electronic environment, which is reflected in the NMR, IR, and MS data.

Caption: Molecular structure of 2-Amino-3-bromophenol Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-3-bromophenol hydrochloride, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The protonation of the amino group to form an ammonium salt (-NH₃⁺) will influence the chemical shifts of the aromatic protons due to its electron-withdrawing nature.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Ar-H (ortho to -OH) | ~7.0 - 7.2 | d | J ≈ 8 |

| Ar-H (para to -OH) | ~6.8 - 7.0 | t | J ≈ 8 |

| Ar-H (ortho to -NH₃⁺) | ~7.3 - 7.5 | d | J ≈ 8 |

| -OH | ~9.0 - 10.0 | br s | - |

| -NH₃⁺ | ~8.0 - 9.0 | br s | - |

-

Aromatic Protons: The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the bromine and the protonated amino group, and the electron-donating effect of the hydroxyl group will dictate their precise chemical shifts.

-

Labile Protons (-OH and -NH₃⁺): The chemical shifts of the hydroxyl and ammonium protons are highly dependent on the solvent, concentration, and temperature. They are expected to appear as broad singlets and can be confirmed by D₂O exchange, where these peaks would disappear from the spectrum.[1]

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of 2-Amino-3-bromophenol hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the sample and slow down the exchange of labile protons, allowing for their observation.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

To confirm the -OH and -NH₃⁺ peaks, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | ~150 - 155 |

| C-NH₃⁺ | ~130 - 135 |

| C-Br | ~110 - 115 |

| C-H (ortho to -OH) | ~120 - 125 |

| C-H (para to -OH) | ~115 - 120 |

| C-H (ortho to -NH₃⁺) | ~125 - 130 |

-

Substituted Carbons: The carbons directly attached to the electronegative oxygen, nitrogen, and bromine atoms will be the most deshielded and appear at the downfield end of the spectrum.

-

Unsubstituted Carbons: The chemical shifts of the carbons bearing hydrogen atoms will be influenced by the combined electronic effects of the substituents.

Experimental Protocol for ¹³C NMR:

-

Prepare the sample as described for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg in 0.6-0.7 mL of solvent).

-

Acquire the spectrum on a spectrometer equipped with a broadband probe.

-

Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-3-bromophenol hydrochloride will be characterized by the vibrational frequencies of the O-H, N-H, C-N, C-O, and C-Br bonds, as well as the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3500 | Strong, broad |

| N-H stretch (-NH₃⁺) | 2800 - 3100 | Strong, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |

| N-H bend (-NH₃⁺) | 1500 - 1600 | Medium |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-Br stretch | 500 - 600 | Medium to strong |

-

O-H and N-H Stretching: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[3] The N-H stretch of the ammonium salt is typically found at lower wavenumbers compared to a free amine.

-

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region and will contain a complex pattern of absorptions unique to the molecule, including the C-O and C-Br stretching vibrations.[3]

Experimental Protocol for IR Spectroscopy (Solid Sample):

A common and effective method for solid samples is the thin solid film technique.[4]

-

Dissolve a small amount (2-5 mg) of 2-Amino-3-bromophenol hydrochloride in a few drops of a volatile solvent (e.g., methanol or ethanol).

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Alternatively, the KBr pellet or Nujol mull methods can be used.[5][6]

Caption: Workflow for preparing a solid sample for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 2-Amino-3-bromophenol, Electron Ionization (EI) would be a common technique.

Predicted Mass Spectrum Data (EI-MS):

| m/z | Predicted Fragment | Interpretation |

| 187/189 | [C₆H₆BrNO]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 108 | [M - Br]⁺ | Loss of a bromine radical |

| 159/161 | [M - CO]⁺ | Loss of carbon monoxide from the phenol ring |

| 80 | [C₆H₄O]⁺ | Loss of Br and HCN from the molecular ion |

-

Molecular Ion Peak: The molecular ion peak for the free base (2-Amino-3-bromophenol) is expected at m/z 187 and 189 with approximately equal intensity, which is characteristic of a molecule containing one bromine atom.[7]

-

Fragmentation Pattern: The fragmentation will be dictated by the stability of the resulting ions. Common fragmentation pathways for halogenated phenols include the loss of the halogen atom and the loss of carbon monoxide (CO) or a formyl radical (CHO).[7] Aromatic amines can undergo fragmentation through the loss of HCN.[8]

Caption: Predicted major fragmentation pathways for 2-Amino-3-bromophenol in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 2-Amino-3-bromophenol hydrochloride. By understanding the influence of the compound's structure on its spectroscopic properties, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for obtaining high-quality spectral data. While the data presented is largely predictive due to a lack of published experimental spectra for this specific salt, the analysis is grounded in well-established spectroscopic principles and data from closely related compounds, offering a valuable resource for the scientific community.

References

-

George, A., Thomas, P. V., & Kumar, D. D. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[2]uril, c hemicucurbit[9]uril. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 2-Bromophenol | C6H5BrO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

RSC Publishing. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

PubMed Central. (2025, May 13). Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values. Retrieved from [Link]

-

SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-bromopropane. Retrieved from [Link]

-

Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

-

YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds / Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Impacts of Single and Sequential Enzymatic Extraction on the Functional Properties of Khao Dawk Mali 105 Rice Bran Proteins at Two Maturity Stages. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Journal of Analytical & Bioanalytical Techniques. (n.d.). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. people.whitman.edu [people.whitman.edu]

- 9. Phenol [webbook.nist.gov]

2-Amino-3-bromophenol hydrochloride chemical reactivity profile

An In-Depth Technical Guide to the Chemical Reactivity of 2-Amino-3-bromophenol Hydrochloride

Authored by a Senior Application Scientist

Foreword: A Molecule of Competing Influences

2-Amino-3-bromophenol hydrochloride is more than a mere collection of atoms; it is a case study in the intricate dance of functional group interplay. To the synthetic chemist, its structure presents a fascinating challenge and a wealth of opportunities. An activating, ortho,para-directing hydroxyl group sits adjacent to an amino group, which, depending on its protonation state, can be either a powerful activator or a potent deactivator. A bromine atom adds a further layer of complexity, serving as both a deactivating group and a handle for modern cross-coupling chemistry. This guide eschews a simple recitation of facts, instead aiming to provide a deeper, field-tested understanding of why this molecule behaves as it does, enabling researchers to harness its reactivity with precision and foresight.

Core Molecular Profile and Synthetic Considerations

2-Amino-3-bromophenol hydrochloride is a light brown crystalline powder. Its utility as a synthetic building block is rooted in the strategic placement of its three functional groups on the aromatic ring.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 116435-77-9 | [2] |

| Molecular Formula | C₆H₇BrClNO | [3] |

| Molecular Weight | 224.48 g/mol | [3] |

| Melting Point | 138°C | [2] |

| pKa (Predicted) | 8.79 ± 0.10 | [2] |

| Storage | 2–8 °C under inert gas | [2][3] |

The hydrochloride salt form is critical to its reactivity profile. In solution, the amino group is protonated to form an ammonium salt (-NH₃⁺). This transformation is not trivial; it converts a strongly activating, ortho,para-directing group into a strongly deactivating, meta-directing group.[4] Consequently, the choice of reaction conditions, particularly the presence or absence of a base, is the primary determinant of the reaction's outcome.

A Validated Synthetic Protocol: Demethylation Approach

A common and efficient synthesis involves the demethylation of a readily available precursor, 6-bromo-2-methoxyaniline. This approach avoids direct manipulation of the more sensitive aminophenol structure until the final step.

Experimental Protocol: Synthesis of 2-Amino-3-bromophenol [2]

-

Dissolution: Dissolve 6-bromo-2-methoxyaniline (1.01 g, 5 mmol) in dichloromethane (30 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0°C. This is critical to control the exothermic reaction with boron tribromide.

-

Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via syringe. The slow addition prevents a rapid temperature increase and potential side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir continuously overnight.

-

Quenching: Carefully quench the reaction by the slow addition of methanol (10 mL). This step neutralizes any excess BBr₃.

-

Isolation: Remove the solvent by rotary evaporation to yield the crude product. The reported yield for this protocol is high, affording the target 2-amino-3-bromophenol in approximately 92% yield.[2]

Reactivity at the Heteroatomic Centers: A Tale of Two Nucleophiles

The molecule possesses two primary nucleophilic sites: the nitrogen of the amino group and the oxygen of the hydroxyl group. Their relative reactivity is highly dependent on the reaction conditions, allowing for selective functionalization.

N-Acylation: Formation of Amides

The amino group readily undergoes acylation to form stable amides. This reaction involves the replacement of a hydrogen atom on the -NH₂ group with an acyl group (R-C=O).[5] Given that the starting material is a hydrochloride salt, a base is required not only to neutralize the HCl generated during the reaction but also to deprotonate the -NH₃⁺ cation, liberating the nucleophilic free amine.

Causality in Protocol Design: The choice of base is crucial. A non-nucleophilic organic base like pyridine or triethylamine is preferred because it will not compete with the amine as a nucleophile for the acylating agent.[5]

Representative Protocol: N-Acetylation

-

Suspend 2-Amino-3-bromophenol hydrochloride (1 mmol) in dichloromethane (10 mL).

-

Add a non-nucleophilic base, such as triethylamine (2.5 mmol), and stir until the solid dissolves, indicating the formation of the free amine.

-

Cool the solution to 0°C.

-

Slowly add acetyl chloride (1.1 mmol). The reaction is typically rapid.

-

After stirring for 1-2 hours, the reaction can be worked up by washing with water and a mild aqueous acid to remove excess base, followed by drying and solvent evaporation.

O-Alkylation: Navigating Selectivity

O-alkylation to form ethers is a valuable transformation, but it is complicated by the competing N-alkylation.[6] Direct alkylation of the unprotected molecule often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

Achieving Selectivity: To achieve selective O-alkylation, a common strategy involves first protecting the more nucleophilic amino group. An alternative approach relies on carefully controlling the reaction conditions. In the presence of a base like potassium carbonate (K₂CO₃), the phenolic proton is more acidic and is preferentially removed, forming a phenoxide ion. This phenoxide is a potent nucleophile that can react with an alkyl halide.[7]

Representative Protocol: Selective O-Benzylation [7]

-

Imination (Protection): Dissolve 2-Amino-3-bromophenol hydrochloride (1 mmol) and an equivalent of a base (e.g., NaHCO₃) in methanol. Add benzaldehyde (1 mmol) and stir. The formation of the N-benzylidene imine protects the amino group.

-

Alkylation: Add potassium carbonate (2 mmol) followed by benzyl bromide (1.1 mmol). Reflux the mixture for several hours until TLC indicates consumption of the starting material.

-

Hydrolysis (Deprotection): Cool the reaction mixture and add an aqueous HCl solution to hydrolyze the imine, regenerating the amino group.

-

Workup: Neutralize the solution with a base (e.g., NaHCO₃) and extract the O-benzylated product with an organic solvent.

Reactivity of the Aromatic Ring: The Director's Cut

The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the powerful activating effects of the hydroxyl and amino groups. When the amino group is in its free base form (-NH₂), both it and the hydroxyl group are strong ortho,para-directors.[4]

"Ring" [label=<

C1

NH₂

C6

Ring

C2

OH

C5

C3

C4

Br

];

"Directors" [shape=plaintext, label="Directing Effects:\n-OH (o,p) → C2, C4, C6\n-NH₂ (o,p) → C1, C3, C5"]; "Activation" [shape=plaintext, label="Most Activated Positions:\nSynergistic activation at C4 & C6"];

edge [style=invis]; "Ring":c4 -> "Activation" [style=solid, color="#34A853", arrowhead=vee, label=" Highly Activated"]; "Ring":c6 -> "Activation" [style=solid, color="#34A853", arrowhead=vee, label=" Highly Activated"]; } endsubdot Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Electrophilic Aromatic Substitution: Bromination

The synergistic activation from the ortho -OH and -NH₂ groups strongly directs incoming electrophiles to the C4 (para to -OH) and C6 (ortho to -OH, para to -NH₂) positions.[4] The high degree of activation means that reactions like bromination can proceed rapidly, even without a Lewis acid catalyst, and may lead to poly-substituted products if not carefully controlled.[8]

Mechanism of Electrophilic Bromination The reaction proceeds via a standard two-step electrophilic substitution mechanism:

-

Attack: The electron-rich aromatic ring attacks the electrophile (Br⁺, or polarized Br₂), forming a resonance-stabilized carbocation intermediate known as an arenium ion.[9]

-

Deprotonation: A base removes a proton from the carbon atom that formed the new bond, restoring the ring's aromaticity.[9]

Predicted Outcome: The major products of monobromination would be 2-Amino-3,4-dibromophenol and 2-Amino-3,6-dibromophenol.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position serves as an excellent functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid) to form a new C-C bond.[10] It is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.[11]

Catalytic Cycle: The mechanism involves three key steps:

-